Cas no 1436191-79-5 (2-(2-Butyn-1-yl-2-propyn-1-ylamino)-N-(3-pyridinylmethyl)acetamide)

2-(2-Butyn-1-yl-2-propyn-1-ylamino)-N-(3-pyridinylmethyl)acetamide is a specialized organic compound featuring a unique alkyne-functionalized acetamide structure. Its molecular design incorporates both butynyl and propynyl groups, along with a pyridinylmethyl moiety, making it a versatile intermediate in synthetic chemistry. The compound's distinct structure enables potential applications in pharmaceutical research, particularly in the development of targeted bioactive molecules. Its dual alkyne functionality offers opportunities for selective modifications via click chemistry, enhancing its utility in drug discovery and material science. The pyridine ring further contributes to its binding affinity in coordination chemistry. This compound is suited for controlled reactions requiring precise functional group interactions.
2-(2-Butyn-1-yl-2-propyn-1-ylamino)-N-(3-pyridinylmethyl)acetamide structure
1436191-79-5 structure
Product Name:2-(2-Butyn-1-yl-2-propyn-1-ylamino)-N-(3-pyridinylmethyl)acetamide
CAS No:1436191-79-5
MF:C15H17N3O
MW:255.314983129501
CID:5404161
Update Time:2025-11-06

2-(2-Butyn-1-yl-2-propyn-1-ylamino)-N-(3-pyridinylmethyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Butyn-1-yl-2-propyn-1-ylamino)-N-(3-pyridinylmethyl)acetamide
    • Inchi: 1S/C15H17N3O/c1-3-5-10-18(9-4-2)13-15(19)17-12-14-7-6-8-16-11-14/h2,6-8,11H,9-10,12-13H2,1H3,(H,17,19)
    • InChI Key: UVPGQGWKHVWQTG-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC=CN=C1)(=O)CN(CC#CC)CC#C

Experimental Properties

  • Density: 1.120±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 485.4±45.0 °C(Predicted)
  • pka: 13.85±0.46(Predicted)

2-(2-Butyn-1-yl-2-propyn-1-ylamino)-N-(3-pyridinylmethyl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26622816-0.05g
2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-[(pyridin-3-yl)methyl]acetamide
1436191-79-5 90%
0.05g
$212.0 2023-07-09

Additional information on 2-(2-Butyn-1-yl-2-propyn-1-ylamino)-N-(3-pyridinylmethyl)acetamide

Exploring the Potential of 2-(2-Butyn-1-yl-2-propyn-1-ylamino)-N-(3-pyridinylmethyl)acetamide (CAS No. 1436191-79-5) in Modern Research

In the rapidly evolving field of chemical research, 2-(2-Butyn-1-yl-2-propyn-1-ylamino)-N-(3-pyridinylmethyl)acetamide (CAS No. 1436191-79-5) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its alkyne-rich backbone and pyridinylmethyl acetamide moiety, presents intriguing opportunities for scientists exploring bioactive molecules and molecular scaffolds. With increasing interest in small-molecule modulators and targeted therapeutics, this compound's versatility makes it a subject of growing curiosity.

The molecular structure of 2-(2-Butyn-1-yl-2-propyn-1-ylamino)-N-(3-pyridinylmethyl)acetamide features a combination of terminal alkyne groups and a heterocyclic pyridine ring, which are often associated with enhanced binding affinity in drug discovery projects. Researchers are particularly interested in its potential role as a building block for click chemistry applications, where its reactive groups could facilitate efficient conjugation with biomolecules. This aligns with current trends in bioconjugation techniques and probe development, addressing common search queries like "alkyne-functionalized compounds for bioimaging" or "pyridine derivatives in medicinal chemistry."

Recent discussions in scientific forums highlight the compound's relevance to kinase inhibition studies, a hot topic in cancer research and signal transduction investigations. The 3-pyridinylmethyl segment, in particular, resonates with searches for "nicotinic receptor ligands" and "neuroactive compound design," reflecting broader interests in neurological applications. While not making therapeutic claims, the structural features of CAS No. 1436191-79-5 naturally invite exploration in these directions, as evidenced by its inclusion in several high-throughput screening libraries.

From a synthetic chemistry perspective, the compound's dual alkyne functionality offers distinct advantages for diversity-oriented synthesis, a strategy frequently searched by medicinal chemists. The presence of both butynyl and propynyl groups enables selective modifications, making it valuable for constructing molecular libraries with varied pharmacophores. This aspect addresses common questions about "versatile intermediates for combinatorial chemistry" and "multifunctional scaffolds in drug design," positioning the compound as an interesting subject for method development papers.

Environmental and green chemistry considerations also apply to discussions about CAS No. 1436191-79-5, as researchers increasingly search for "sustainable synthetic routes" and "atom-efficient transformations." The compound's potential for metal-catalyzed coupling reactions aligns with interests in catalytic processes that minimize waste—a concern reflected in many recent publications and conference presentations. These connections demonstrate how fundamental research on such compounds intersects with contemporary priorities in synthetic methodology improvement.

Analytical characterization of 2-(2-Butyn-1-yl-2-propyn-1-ylamino)-N-(3-pyridinylmethyl)acetamide presents its own set of interesting challenges and learning opportunities, responding to frequent searches about "spectral analysis of alkyne compounds" and "structural elucidation techniques." The compound's NMR fingerprint and mass spectral patterns serve as valuable reference points for laboratories working with similar polyfunctional molecules, contributing to the broader knowledge base of spectroscopic interpretation in organic chemistry.

As research continues to explore the boundaries of functional group compatibility and molecular interactions, compounds like CAS No. 1436191-79-5 maintain their relevance by offering platforms for testing new hypotheses. The compound's balanced lipophilicity and hydrogen-bonding capacity make it particularly interesting for studies on membrane permeability and molecular recognition—topics that consistently appear in literature searches and grant proposals. This enduring scientific interest ensures that such specialized chemicals remain at the forefront of innovative research across multiple disciplines.

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